2-(3,4-Dimethylphenoxy)-5-methylaniline
Description
2-(3,4-Dimethylphenoxy)-5-methylaniline is a substituted aniline derivative featuring a phenoxy group at the 2-position of the benzene ring, with methyl substituents at the 3- and 4-positions of the phenoxy moiety and an additional methyl group at the 5-position of the aniline ring. Key characteristics inferred from analogs include:
- Molecular formula: Likely C₁₅H₁₇NO (based on similar compounds like 2-[3-(dimethylamino)phenoxy]-5-methylaniline, which has a molecular formula of C₁₅H₁₈N₂O ).
- Functional groups: Aniline (NH₂), phenoxy ether (O-linked aromatic ring), and methyl substituents.
- Potential applications: Derivatives of substituted anilines are frequently explored in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-7-15(14(16)8-10)17-13-6-5-11(2)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHQRGWWGVKKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-5-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 3,4-dimethylphenol, is reacted with 5-methylaniline in the presence of a suitable base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. The phenoxy and aniline moieties allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular properties, and substituent variations:
Critical Analysis of Substituent Impact
- Electronic Effects: Methyl groups on the phenoxy ring (3,4 vs.
- Steric Effects : Bulkier substituents (e.g., ethyl chains in ) may hinder reactivity or binding compared to simpler methyl groups.
- Bioactivity Correlation: The anticonvulsant activity of aroxyethylamines underscores the importance of the phenoxy-aniline backbone, with substituent positions fine-tuning efficacy and toxicity.
Biological Activity
2-(3,4-Dimethylphenoxy)-5-methylaniline, with the molecular formula and a molecular weight of 227.30 g/mol, is a compound of significant interest in biological and chemical research. Its structure features a dimethylphenoxy group attached to a methylaniline moiety, which contributes to its unique chemical properties and potential biological activities.
The compound is classified as an aniline derivative and exhibits various chemical reactivity patterns, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of diverse derivatives that may possess distinct biological activities.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, particularly focusing on its antimicrobial , anticancer , and antioxidant properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 128 µg/mL |
Anticancer Activity
In cancer research, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, studies involving human breast cancer (MCF-7) and liver cancer (HepG2) cells revealed that the compound induces apoptosis through the activation of caspase pathways.
- Case Study : A study assessed its cytotoxic effects on MCF-7 cells over 48 hours. The results indicated an IC50 value of approximately 15 µM, suggesting significant antiproliferative activity without substantial cytotoxicity to normal cells at lower concentrations.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The results demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 20 | 55 |
| 50 | 85 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cell growth and survival.
- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
